molecular formula C8H8BNO4 B2487367 (E)-(3-(2-Nitrovinyl)phenyl)boronic acid CAS No. 850567-99-6

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid

Cat. No.: B2487367
CAS No.: 850567-99-6
M. Wt: 192.97
InChI Key: WBBJYMBZMJTILK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is an organic compound with the molecular formula C8H8BNO4 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitrovinyl group in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid typically involves the reaction of 3-bromophenylboronic acid with nitroethylene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(3-(2-Nitrovinyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The nitrovinyl group can undergo redox reactions, contributing to its reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-(2-Nitrovinyl)phenyl)boronic acid
  • 3-Vinylphenylboronic acid
  • 4-Vinylphenylboronic acid

Uniqueness

(E)-(3-(2-Nitrovinyl)phenyl)boronic acid is unique due to the specific positioning of the nitrovinyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in selective reactions and applications where precise molecular interactions are required .

Properties

IUPAC Name

[3-[(E)-2-nitroethenyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-6,11-12H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJYMBZMJTILK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=C[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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